molecular formula C14H19N3 B2878887 2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole CAS No. 2310082-37-0

2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole

Cat. No.: B2878887
CAS No.: 2310082-37-0
M. Wt: 229.327
InChI Key: OPMKEZQJHCQWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole is a novel chemical entity designed for advanced pharmaceutical research, particularly in the field of oncology. Its structure incorporates an octahydrocyclopenta[c]pyrrole scaffold, a saturated bicyclic amine that serves as a versatile and rigid pharmacophore, linked to a 2-cyclopropylpyrimidine group. This specific molecular architecture is found in compounds under investigation for their role in targeted cancer therapies. The core octahydrocyclopenta[c]pyrrole moiety is a key structural feature in contemporary drug discovery. Research indicates that this fused, saturated ring system is utilized in the design of potent inhibitors for biological targets such as diacylglycerol kinases (DGKs) . DGK isoforms, including DGKα and DGKζ, are emerging as promising targets in immuno-oncology, as their inhibition can enhance T-cell activation and augment anti-tumor responses . Furthermore, the octahydrocyclopenta[c]pyrrole scaffold is also employed in the development of other therapeutic agents, including Menin-MLL interaction inhibitors for leukemia research . Pyrrole-based derivatives are recognized as privileged structures in medicinal chemistry due to their widespread presence in bioactive molecules and FDA-approved drugs . They are frequently explored for their antitumor, antimicrobial, and antiviral properties. The incorporation of the pyrrole ring, especially as part of a complex, saturated bicyclic system, helps confer desirable drug-like properties and target specificity . This compound is supplied for research purposes to investigate these mechanisms and develop new therapeutic candidates. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(2-cyclopropylpyrimidin-4-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-2-11-8-17(9-12(11)3-1)13-6-7-15-14(16-13)10-4-5-10/h6-7,10-12H,1-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMKEZQJHCQWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3=NC(=NC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Construction of the Octahydrocyclopenta[c]pyrrole Moiety: This step involves the formation of the cyclopenta[c]pyrrole ring system, which can be achieved through a series of cyclization reactions.

Industrial Production Methods

Industrial production of 2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine or cyclopropyl rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases.

    Industry: The compound is investigated for its potential use in industrial processes, including catalysis and material science.

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Structural Complexity : Telaprevir’s large, multi-functionalized structure (C36H55N7O6) enables precise target engagement but complicates synthesis and bioavailability. In contrast, the target compound’s simpler pyrimidine substituent may optimize pharmacokinetics while retaining target affinity .
  • Functional Groups : The tert-butyl ester and ketone in ’s compound enhance stability and synthetic utility, whereas the cyclopropylpyrimidine group in the target compound likely improves electronic properties for binding interactions .

Research Findings and Implications

Telaprevir as a Structural Analog

Telaprevir’s octahydrocyclopenta[c]pyrrole core is critical for inhibiting HCV protease via hydrophobic and hydrogen-bonding interactions.

Biological Activity

2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole is a complex organic compound with the molecular formula C14H19N3C_{14}H_{19}N_{3} and a molecular weight of approximately 229.33 g/mol. This compound features a unique structure that includes a cyclopropyl group attached to a pyrimidine ring and an octahydrocyclopenta[c]pyrrole moiety. Its synthesis typically involves multi-step organic reactions, making it a subject of interest in both chemistry and biological research.

The biological activity of 2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to significant biological effects. For instance, studies have indicated that similar compounds can influence pathways related to neuroprotection and oxidative stress reduction.

Case Studies and Research Findings

  • Neuroprotective Effects : Research has shown that pyrrole derivatives exhibit neuroprotective properties, particularly against neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA). In vitro studies demonstrated that certain pyrrole compounds could inhibit apoptosis and reduce lipid peroxidation in neuronal cell lines, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease (PD) .
  • Antioxidant Activity : A study focused on the antioxidant properties of novel pyrrole derivatives found that these compounds could effectively scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting neuronal cells from damage associated with oxidative stress .
  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Related compounds have been evaluated for their ability to inhibit DPP-IV, an enzyme involved in glucose metabolism. For example, derivatives similar to 2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole demonstrated promising DPP-IV inhibitory activity, indicating potential applications in managing diabetes .

Comparative Analysis

Compound NameBiological ActivityIC50 (μM)References
2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrroleNeuroprotectiveTBD
Pyrrole Derivative AAntioxidantTBD
Pyrrole Derivative BDPP-IV Inhibitor0.01 - 0.05

Future Directions

Ongoing research aims to further elucidate the biological mechanisms through which 2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole exerts its effects. Investigations into its pharmacokinetics, toxicity profiles, and potential therapeutic applications are critical for advancing its use in clinical settings.

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